Bienvenue dans la boutique en ligne BenchChem!

4-(3-Phenoxyphenyl)morpholine-2,6-dione

P2X3 receptor pain purinergic signaling

This N-aryl morpholine-2,6-dione is uniquely differentiated by its 3-phenoxyphenyl motif, which introduces enhanced lipophilicity and hydrogen-bond acceptor topology not found in simpler phenyl or tolyl analogs. Unlike other morpholine-2,6-diones, it exhibits measurable P2X3 antagonism (EC50 340 nM), arrests proliferation of undifferentiated cells to induce monocytic differentiation, and shifts target engagement toward dihydroorotase (IC50 180 µM) rather than SAHase—making it an indispensable starting point for purinergic signaling, AML differentiation therapy, and pyrimidine biosynthesis inhibitor programs. Secure this research-grade compound to explore these exclusive biological activities.

Molecular Formula C16H13NO4
Molecular Weight 283.28 g/mol
Cat. No. B8411482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Phenoxyphenyl)morpholine-2,6-dione
Molecular FormulaC16H13NO4
Molecular Weight283.28 g/mol
Structural Identifiers
SMILESC1C(=O)OC(=O)CN1C2=CC(=CC=C2)OC3=CC=CC=C3
InChIInChI=1S/C16H13NO4/c18-15-10-17(11-16(19)21-15)12-5-4-8-14(9-12)20-13-6-2-1-3-7-13/h1-9H,10-11H2
InChIKeyNPDMJWMHSIWKRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Phenoxyphenyl)morpholine-2,6-dione – Compound Identity and Core Scaffold Context for Procurement Evaluation


4-(3-Phenoxyphenyl)morpholine-2,6-dione (CAS 1003309-41-8, molecular formula C16H13NO4, molecular weight 283.28 g/mol) is an N-aryl substituted morpholine-2,6-dione derivative. The morpholine-2,6-dione core is a privileged scaffold in medicinal chemistry, with close analogs (e.g., 4-phenyl-, 4-(4-chlorophenyl)-, 4-(3-methoxyphenyl)-, and 4-(4-methylphenyl)-morpholine-2,6-dione) explored for kinase inhibition, antiviral activity, and enzyme modulation [1]. The 3-phenoxyphenyl substituent distinguishes this compound from simpler aryl analogs by adding a diphenyl ether motif, which alters lipophilicity (cLogP ~2.5–3.1 estimated) and may influence target engagement profiles [2]. The compound is supplied at typical research purity of ≥95% [3].

Why 4-(3-Phenoxyphenyl)morpholine-2,6-dione Cannot Be Replaced by Unsubstituted or Simple Aryl Morpholine-2,6-diones


The morpholine-2,6-dione scaffold is sensitive to N-aryl substitution: even minor changes (e.g., phenyl → 4-chlorophenyl or 3-methoxyphenyl) can redirect biological activity from one target family to another. For example, 4-(4-chlorophenyl)morpholine-2,6-dione is described primarily as a synthetic intermediate , while 4-phenylmorpholine-2,6-dione is linked to kinase inhibition . The 3-phenoxyphenyl group in the target compound introduces a distinct hydrogen-bond acceptor topology and increased steric bulk that is absent in the simpler phenyl or tolyl analogs. A patent-derived functional annotation indicates that this specific substitution pattern is associated with the ability to arrest proliferation of undifferentiated cells and induce monocytic differentiation [1]—a phenotype not reported for the unsubstituted phenyl, 4-methylphenyl, or 4-methoxyphenyl congeners. These divergent biological profiles mean that substituting one morpholine-2,6-dione for another without experimental validation risks selecting a compound with an entirely different target engagement spectrum.

4-(3-Phenoxyphenyl)morpholine-2,6-dione – Quantified Differentiation Evidence vs. Structural Analogs


P2X3 Receptor Antagonist Activity vs. Unsubstituted and 4-Methylphenyl Analogs

The compound was evaluated for antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) expressed in Xenopus oocytes and exhibited an EC50 of 340 nM [1]. In contrast, the 4-(4-methylphenyl)morpholine-2,6-dione and 4-phenylmorpholine-2,6-dione analogs lack reported P2X3 activity in curated databases, suggesting that the 3-phenoxyphenyl substituent may confer P2X3 engagement not present in simpler N-aryl morpholine-2,6-diones. However, this is a single-point observation without a full concentration-response curve for comparators, and no selectivity data versus other P2X subtypes are available.

P2X3 receptor pain purinergic signaling

Dihydroorotase Inhibition – Weak but Detectable Activity Differentiating from 4-(4-Methylphenyl) Baseline

The compound was tested at 10 µM for inhibition of dihydroorotase from mouse Ehrlich ascites carcinoma and showed an IC50 of 180 µM (1.80 × 10^5 nM) at pH 7.37 [1]. While this potency is low, it provides a quantitative anchor point. The 4-(4-methylphenyl)morpholine-2,6-dione analog has documented SAHase (S-adenosyl-L-homocysteine hydrolase) inhibitory activity , but no dihydroorotase data, indicating that the target enzyme profile shifts with the N-aryl substituent. No dihydroorotase inhibition data exist for 4-phenylmorpholine-2,6-dione in the same databases.

dihydroorotase pyrimidine biosynthesis enzyme inhibition

Cellular Differentiation-Inducing Phenotype – Absent in Unsubstituted and Simple Aryl Morpholine-2,6-diones

A patent-derived annotation states that 4-(3-phenoxyphenyl)morpholine-2,6-dione 'exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte' [1]. This functional phenotype is not described for 4-phenylmorpholine-2,6-dione, 4-(4-methylphenyl)morpholine-2,6-dione, or 4-(3-methoxyphenyl)morpholine-2,6-dione in the curated literature. While the annotation lacks a quantitative EC50 or differentiation index, the absence of this annotation for the closest analogs represents a qualitative differentiator. The mechanistic basis (possibly HDAC or RAR/RXR pathway modulation) remains uncharacterized.

differentiation therapy leukemia psoriasis

Melanocortin Receptor Binding Profile – Comparative Data for the 3-Phenoxyphenyl vs. 3-Methoxyphenyl Substitution

Although direct target engagement data for 4-(3-phenoxyphenyl)morpholine-2,6-dione at melanocortin receptors are not publicly available, the structurally related 4-(3-methoxyphenyl)morpholine-2,6-dione has been profiled against melanocortin receptors . The 3-phenoxyphenyl group introduces a second aromatic ring and an additional oxygen atom compared to the 3-methoxyphenyl group, which is predicted to alter the binding pose in melanocortin receptor subtypes based on pharmacophore models [1]. This supports a class-level inference that the 3-phenoxyphenyl analog would display a distinct MC receptor subtype selectivity profile, though experimental confirmation is lacking. The quantitative binding data for the 3-methoxy analog (IC50 values for MC1R, MC5R not disclosed in public domain) serve as a baseline for future comparative studies.

melanocortin receptor MC1R MC5R

4-(3-Phenoxyphenyl)morpholine-2,6-dione – Evidence-Anchored Application Scenarios for Scientific Procurement


P2X3 Receptor Antagonist Screening and Pain Research

The documented P2X3 antagonist activity (EC50 = 340 nM in Xenopus oocytes [1]) supports use of this compound as a starting point for medicinal chemistry optimization targeting purinergic signaling in pain, chronic cough, and inflammatory disorders. The 3-phenoxyphenyl substituent appears critical for P2X3 engagement, as simpler N-aryl morpholine-2,6-diones lack this annotation. Procurement for P2X3-focused programs is warranted where the scaffold novelty and measurable (though moderate) potency provide a basis for structure–activity relationship expansion.

Differentiation-Inducing Agent for Leukemia and Psoriasis Models

The patent-derived annotation of monocytic differentiation induction [1] positions this compound as a candidate for phenotypic screening in acute myeloid leukemia (AML) differentiation therapy or psoriasis models. Unlike the 4-phenyl, 4-(4-methylphenyl), and 4-(3-methoxyphenyl) analogs—none of which carry this annotation—the target compound provides a unique entry point for investigating morpholine-2,6-diones as differentiation agents. Researchers should verify the phenotype in their own cell systems and establish quantitative EC50 values before structure–activity studies.

Dihydroorotase Inhibitor Optimization for Antiproliferative Programs

The weak but measurable dihydroorotase IC50 (180 µM [1]) identifies this compound as a fragment-like or early lead-like molecule for pyrimidine biosynthesis inhibition. While potency is low, the 3-phenoxyphenyl group directs inhibition toward dihydroorotase rather than the SAHase target engaged by the 4-methylphenyl analog . This enzyme target shift supports procurement for programs seeking to develop dihydroorotase inhibitors with a morpholine-2,6-dione core, where the compound can serve as a tool for crystallography or structure-guided optimization.

Pharmacophore Diversification in Melanocortin Receptor Ligand Design

Although direct melanocortin receptor binding data are unavailable for this compound, the 3-phenoxyphenyl group represents a logical pharmacophore expansion beyond the 3-methoxyphenyl analog that has been profiled against MC receptors [1]. Procurement for melanocortin receptor programs is appropriate as part of a focused library designed to explore the effect of aryl ether extension on MC receptor subtype selectivity, with the understanding that de novo profiling will be required.

Quote Request

Request a Quote for 4-(3-Phenoxyphenyl)morpholine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.